molecular formula C17H19ClN4S B6720686 N-[[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methyl]-1-(1-ethylpyrazol-4-yl)ethanamine

N-[[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methyl]-1-(1-ethylpyrazol-4-yl)ethanamine

Cat. No.: B6720686
M. Wt: 346.9 g/mol
InChI Key: CNXMRGRJWMCECZ-UHFFFAOYSA-N
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Description

N-[[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methyl]-1-(1-ethylpyrazol-4-yl)ethanamine is a complex organic compound featuring a thiazole ring, a pyrazole ring, and a chlorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Properties

IUPAC Name

N-[[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methyl]-1-(1-ethylpyrazol-4-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4S/c1-3-22-11-14(8-21-22)12(2)19-9-16-10-20-17(23-16)13-4-6-15(18)7-5-13/h4-8,10-12,19H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXMRGRJWMCECZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C(C)NCC2=CN=C(S2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methyl]-1-(1-ethylpyrazol-4-yl)ethanamine typically involves multi-step organic reactions. One common route includes:

    Formation of the Thiazole Ring: Starting with a 4-chlorophenyl thiourea and an α-haloketone, the thiazole ring is formed through cyclization.

    Attachment of the Pyrazole Ring: The thiazole intermediate is then reacted with a pyrazole derivative under basic conditions to form the desired compound.

    Final Amination Step: The intermediate is subjected to reductive amination with an appropriate amine to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Solvent Selection: Choosing solvents that improve solubility and reaction efficiency.

    Purification Techniques: Employing methods such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methyl]-1-(1-ethylpyrazol-4-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, which may reduce any carbonyl groups present.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-[[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methyl]-1-(1-ethylpyrazol-4-yl)ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methyl]-1-(1-ethylpyrazol-4-yl)ethanamine exerts its effects involves interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It may act as a ligand for certain receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[[2-(4-bromophenyl)-1,3-thiazol-5-yl]methyl]-1-(1-ethylpyrazol-4-yl)ethanamine: Similar structure but with a bromine atom instead of chlorine.

    N-[[2-(4-methylphenyl)-1,3-thiazol-5-yl]methyl]-1-(1-ethylpyrazol-4-yl)ethanamine: Similar structure but with a methyl group instead of chlorine.

Uniqueness

N-[[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methyl]-1-(1-ethylpyrazol-4-yl)ethanamine is unique due to the presence of the chlorophenyl group, which can influence its biological activity and chemical reactivity compared to its analogs.

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